
8-((2-(diethylamino)ethyl)amino)-7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-(diethylamino)ethyl)amino)-7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(diethylamino)ethyl)amino)-7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the side chains: The diethylaminoethyl and ethylphenoxy groups are introduced through nucleophilic substitution reactions.
Hydroxylation and methylation: These steps involve the addition of hydroxyl and methyl groups
Actividad Biológica
The compound 8-((2-(diethylamino)ethyl)amino)-7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 335403-88-8 , is a synthetic purine derivative with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H34N6O4
- Molecular Weight : 458.55 g/mol
- Density : 1.27 ± 0.1 g/cm³ (Predicted)
- pKa : 9.51 ± 0.70 (Predicted)
These properties suggest that the compound may exhibit significant interactions with biological systems, particularly in terms of solubility and ionization at physiological pH.
The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets:
- Adenosine Receptor Modulation : The purine structure is known to interact with adenosine receptors, which play crucial roles in various physiological processes including neurotransmission, inflammation, and immune response.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain kinases or phosphatases involved in cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation by modulating immune responses.
- Neuroprotective Effects : The ability to cross the blood-brain barrier may allow this compound to exert protective effects against neurodegenerative diseases.
- Antitumor Activity : Some derivatives of purine compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
In Vitro Studies
-
Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Apoptosis via caspase activation MCF-7 25 Cell cycle arrest at G1 phase A549 30 Induction of oxidative stress - Neuroprotective Studies : Research involving neuronal cell cultures indicated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
In Vivo Studies
Animal model studies have shown promising results:
-
Mouse Model of Inflammation : Administration of the compound in a mouse model of acute inflammation resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 ± 20 200 ± 30 Compound Treated 80 ± 10 90 ± 15
Clinical Trials
Currently, there are no published clinical trials specifically for this compound; however, ongoing research into related purine derivatives may provide insights into its potential therapeutic applications.
Propiedades
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O4/c1-5-16-8-10-18(11-9-16)33-15-17(30)14-29-19-20(27(4)23(32)26-21(19)31)25-22(29)24-12-13-28(6-2)7-3/h8-11,17,30H,5-7,12-15H2,1-4H3,(H,24,25)(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAKAIHPNQOUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NCCN(CC)CC)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.